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Compound of Interest

2-Fluoro-4-
Compound Name:
(methylsulfonyl)benzaldehyde

Cat. No.: B581409

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS Number: 1197193-11-5
Molecular Formula: CsH7FO3S Molecular Weight: 202.20 g/mol

Structure:

Physical and Chemical Properties:

Property Value Reference
Appearance White powder [1]
Purity >98% [2]
Storage Sealed and preserved [1]

Note: Specific melting and boiling points are not readily available in the searched literature.
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While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-4-
(methylsulfonyl)benzaldehyde is not explicitly available in the reviewed literature, a plausible
synthetic route can be devised based on established chemical transformations for analogous
compounds. A common approach involves the oxidation of a corresponding methylthio-
substituted precursor.

A potential synthetic pathway could start from 2-fluoro-4-bromobenzaldehyde. This starting
material can undergo a nucleophilic substitution reaction with sodium thiomethoxide to
introduce the methylthio group, followed by oxidation to the methylsulfonyl group.
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Caption: Potential synthetic workflow for 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Spectroscopic Data (Predicted)
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Detailed experimental spectroscopic data for 2-Fluoro-4-(methylsulfonyl)benzaldehyde is
not available in the public domain. However, based on the analysis of structurally similar
compounds, a predicted spectroscopic profile can be outlined.

IH NMR (Proton Nuclear Magnetic Resonance):

The *H NMR spectrum is expected to show distinct signals for the aldehydic proton, the
aromatic protons, and the methyl protons of the sulfonyl group.

» Aldehydic proton (-CHO): A singlet is anticipated in the downfield region, typically around &
10.0 ppm, due to the deshielding effect of the carbonyl group.

o Aromatic protons: The three aromatic protons will exhibit complex splitting patterns (doublet
of doublets, etc.) in the aromatic region (& 7.5-8.5 ppm) due to coupling with each other and
with the fluorine atom. The proton ortho to the fluorine and aldehyde groups will likely be the
most deshielded.

o Methyl protons (-SO2CHs): A sharp singlet is expected in the upfield region, around 9 3.1
ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic
carbons (with C-F coupling), and the methyl carbon.

e Carbonyl carbon (C=0): A signal in the highly deshielded region, around & 190 ppm.

e Aromatic carbons: Six distinct signals are expected in the aromatic region (6 120-165 ppm).
The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling
constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

o Methyl carbon (-SO2CHs): A signal in the upfield region, around & 45 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the functional
groups present in the molecule.
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e C=0 stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm™1,
e C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm~1,

e S=0 stretch (sulfonyl): Two strong absorption bands are expected, one asymmetric and one
symmetric, typically in the ranges of 1300-1350 cm~! and 1140-1160 cm™1, respectively.

e C-F stretch: A strong absorption band in the region of 1200-1300 cm~1.

o Aromatic C-H and C=C stretches: Multiple bands of varying intensity in the regions of 3000-
3100 cm~1 and 1450-1600 cm™1, respectively.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion
peak (M*) at m/z 202. Key fragmentation patterns would likely involve the loss of the formyl
group (-CHO), the methyl group (-CHs) from the sulfonyl moiety, and potentially sulfur dioxide (-
S0O2).

Applications in Drug Development

2-Fluoro-4-(methylsulfonyl)benzaldehyde is primarily utilized as a building block in the
synthesis of more complex molecules with potential therapeutic applications. The presence of
both a fluorine atom and a methylsulfonyl group can impart desirable properties to drug
candidates.

¢ Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding
affinity to target proteins, and improve membrane permeability.[3]

o Methylsulfonyl Group: This electron-withdrawing group can influence the electronic
properties of the molecule, potentially affecting its reactivity and biological activity.[4] It can
also participate in hydrogen bonding interactions with biological targets.

Derivatives of substituted benzaldehydes have been investigated for a range of biological
activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and
tyrosinase, and for their potential in treating diseases such as Alzheimer's.[5][6]
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Potential Biological Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to 2-Fluoro-4-
(methylsulfonyl)benzaldehyde in the available literature, substituted benzaldehydes are
known to modulate various cellular pathways. For instance, some benzaldehyde derivatives
have been shown to exhibit anti-inflammatory effects by suppressing the MAPK (Mitogen-
Activated Protein Kinase) signaling pathway.[7] The MAPK pathway is a crucial signaling
cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

lllustrative MAPK Signaling Pathway:
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Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Protocols
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As a specific synthesis protocol for 2-Fluoro-4-(methylsulfonyl)benzaldehyde is not
available, a general procedure for a key transformation, such as the oxidation of a thioether to
a sulfone, is provided for illustrative purposes.

General Protocol for Thioether Oxidation to Sulfone:

Materials:

o Substituted (methylthio)benzaldehyde derivative

e m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

e Dichloromethane (DCM) or other suitable solvent

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

e Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

» Dissolve the substituted (methylthio)benzaldehyde (1 equivalent) in a suitable solvent such
as dichloromethane in a round-bottom flask.

e Cool the solution to 0 °C in an ice bath.

o Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for several hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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o Separate the organic layer and wash it sequentially with saturated sodium bicarbonate
solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfone
product.

o Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and
purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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